molecular formula C18H22O2 B13872667 7-Heptoxynaphthalene-1-carbaldehyde

7-Heptoxynaphthalene-1-carbaldehyde

Cat. No.: B13872667
M. Wt: 270.4 g/mol
InChI Key: YWUARDLOJRMPDE-UHFFFAOYSA-N
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Description

7-Heptoxynaphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family It is characterized by the presence of a heptoxy group at the seventh position and a formyl group at the first position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Heptoxynaphthalene-1-carbaldehyde typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method involves the O-alkylation of naphthalene derivatives in the presence of a base such as potassium carbonate and a suitable alkylating agent like propargyl bromide . The reaction is often carried out in an aqueous micellar medium to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Heptoxynaphthalene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride.

    Substitution: The heptoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 7-Heptoxynaphthalene-1-carboxylic acid.

    Reduction: 7-Heptoxynaphthalene-1-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

7-Heptoxynaphthalene-1-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Heptoxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The heptoxy group may also play a role in modulating the compound’s interactions with biological membranes and other macromolecules .

Comparison with Similar Compounds

Uniqueness: 7-Heptoxynaphthalene-1-carbaldehyde is unique due to the presence of the heptoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other naphthalene derivatives and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

7-heptoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C18H22O2/c1-2-3-4-5-6-12-20-17-11-10-15-8-7-9-16(14-19)18(15)13-17/h7-11,13-14H,2-6,12H2,1H3

InChI Key

YWUARDLOJRMPDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC2=C(C=CC=C2C=O)C=C1

Origin of Product

United States

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